N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-methoxybenzyl is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the nervous system. This can result in analgesic, anti-inflammatory, and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzyl)-linoleamide
- N-(3-Methoxybenzyl)-octadecenamide
- N-(3-Methoxybenzyl)-octadecadienamide
Uniqueness
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity towards its molecular targets .
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(9-16(2)15-10)14-8-11-5-4-6-12(7-11)17-3;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
DSVSXUIGHUYXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C.Cl |
Origin of Product |
United States |
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